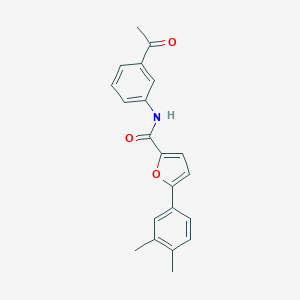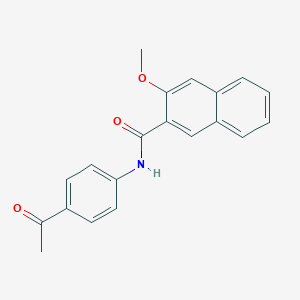![molecular formula C17H26ClN3O B244384 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, commonly known as CEP-1347, is a small molecule that has been explored for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.
Mécanisme D'action
CEP-1347 exerts its neuroprotective effects by inhibiting the N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide signaling pathway. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a stress-activated protein kinase that plays a critical role in neuronal apoptosis and inflammation. Inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide by CEP-1347 prevents the activation of downstream pro-apoptotic and pro-inflammatory signaling pathways, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of oxidative stress and inflammation, the preservation of mitochondrial function, and the modulation of neurotransmitter systems. CEP-1347 has also been shown to improve synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-1347 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for direct targeting of the central nervous system. It is also relatively stable and has a long half-life, allowing for sustained neuroprotection. However, CEP-1347 has some limitations as well. It has low solubility in water, which can make formulation and delivery challenging. It also has some off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide inhibitors that can overcome some of the limitations of CEP-1347. Another direction is the exploration of combination therapies that target multiple pathways involved in neurodegeneration. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of CEP-1347 in humans.
Méthodes De Synthèse
CEP-1347 can be synthesized using a multi-step synthetic route that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2,2-dimethylpropionyl chloride to yield the final product, CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative disorders. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H26ClN3O |
|---|---|
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H26ClN3O/c1-5-20-9-11-21(12-10-20)15-13(18)7-6-8-14(15)19-16(22)17(2,3)4/h6-8H,5,9-12H2,1-4H3,(H,19,22) |
Clé InChI |
BCWADAOPZPTHMT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)